Product packaging for N,N-Diethylmethylamine(Cat. No.:CAS No. 616-39-7)

N,N-Diethylmethylamine

Cat. No.: B1195487
CAS No.: 616-39-7
M. Wt: 87.16 g/mol
InChI Key: GNVRJGIVDSQCOP-UHFFFAOYSA-N
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Description

Overview of N,N-Diethylmethylamine (DEMA) as a Tertiary Amine in Chemical Science

This compound, systematically named N-ethyl-N-methylethanamine, is a tertiary amine characterized by the presence of two ethyl groups and one methyl group attached to a central nitrogen atom. This structure, with the chemical formula C₅H₁₃N, places it within the broader class of aliphatic amines. nih.gov As a tertiary amine, DEMA lacks a hydrogen atom directly bonded to the nitrogen, a feature that dictates its chemical reactivity. It acts as a Lewis base and a nucleophile, readily participating in reactions where it can donate its lone pair of electrons. The nitrogen atom in DEMA is sp³-hybridized, resulting in a trigonal pyramidal geometry.

It is a clear, colorless to pale yellow, volatile liquid at room temperature. wikipedia.org Its physical and chemical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₃N
Molar Mass87.166 g·mol⁻¹ wikipedia.org
IUPAC NameN-Ethyl-N-methylethanamine wikipedia.org
CAS Number616-39-7 wikipedia.org
pKa (of conjugate acid)10.35 (in H₂O) wikipedia.org

Table 2: Physical Properties of this compound

PropertyValue
AppearanceClear, colorless to pale yellow liquid wikipedia.org
Density0.72 g/mL wikipedia.org
Boiling Point66.0 °C (150.8 °F; 339.1 K) wikipedia.org
Melting Point-196.0 °C (-320.8 °F; 77.1 K) wikipedia.org
Solubility in Water310.5 g/L wikipedia.org
Flash Point-24 °C (-11 °F; 249 K) wikipedia.org
Refractive Index (n20/D)1.389 sigmaaldrich.com

Historical Context of DEMA in Organic Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods, including the reductive amination of diethylamine (B46881), notably under the conditions of the Eschweiler-Clarke reaction. wikipedia.org Another route involves the catalyzed reaction between ethylamine (B1201723) and methanol (B129727). wikipedia.org An early patent from 1960 described a synthesis using methyl toluate and diethylamine; however, this method proved impractical for widespread use due to low yields and challenging reaction conditions. wikipedia.org

Historically, DEMA has been employed in several industrial processes. One of its notable applications is in water desalination. wikipedia.orgchemicalbook.com It has also been used as a chemical intermediate and an acid neutralizer. chemicalbook.comchemdad.com Furthermore, DEMA has been identified as an effective cosurfactant in the extraction of bitumen from tar sands, where it improves the efficiency of the process compared to traditional alcohol-based surfactants. wikipedia.org

Significance of DEMA in Contemporary Chemical and Biological Research

In recent years, the significance of this compound in scientific research has expanded considerably. Its unique properties make it a valuable tool in various fields of study.

In the realm of analytical chemistry, DEMA has been demonstrated to be a superior lineshape standard for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures (down to 140 K). wikipedia.orgnih.gov This is attributed to its low melting point and its ability to remain in a liquid state under standard conditions, which helps in optimizing the magnetic field homogeneity for high-resolution NMR experiments. wikipedia.orgnih.gov

In organic synthesis, DEMA continues to be utilized as a catalyst and a reagent. Recent research has shown its effectiveness in ruthenium-catalyzed multicomponent deaminative C-H coupling reactions. marquette.edu It has also been employed in the synthesis of fluorinated hydrazones. rsc.org

The study of protic ionic liquids (PILs) has also seen the application of DEMA. Research into PILs formed with DEMA has revealed interesting effects on electrochemical reactions, such as the reduction of trifluoromethanesulfonic acid and the oxidation of formic acid. wikipedia.org Furthermore, DEMA has been used in the synthesis of specific ionic liquids, such as N,N-diethyl-N-methylammonium bromide and N,N-diethyl-N-methylammonium methanesulfonate, which are being investigated as alternative working fluids. acs.org

In the field of materials science, there has been research into the interfacial bonding mechanisms between amines like DEMA and metal surfaces, which is crucial for understanding polymer adhesion. wikipedia.org It has also been mentioned as a Lewis base in the development of high-performance catalyst systems for producing drag-reducing polymers. mdpi.com

From a biological chemistry perspective, DEMA has been used as an unnatural substrate in enzyme kinetic studies, particularly with trimethylamine (B31210) dehydrogenase. The slower reaction kinetics with DEMA allow for a more detailed analysis of the enzyme's catalytic mechanism. wikipedia.orgscbt.com

Scope and Objectives of Current Research on DEMA

Current research on this compound is focused on leveraging its unique properties to develop new and improved chemical processes and analytical techniques. One key objective is to further explore its potential as a catalyst in novel organic reactions, aiming for more efficient and selective synthesis of complex molecules. marquette.edu

Another area of active investigation is its application in advanced analytical methods. Following its successful use as a low-temperature NMR standard, researchers are likely to explore its utility in other sophisticated analytical techniques. nih.gov For instance, recent studies have highlighted its use as a mobile phase additive in supercritical fluid chromatography (SFC) to improve peak shape. researchgate.net

The development of new materials, particularly ionic liquids and polymers, remains a significant focus. The objective is to synthesize novel materials with tailored properties by incorporating DEMA or its derivatives, which could have applications in areas such as energy storage and industrial separations. wikipedia.orgacs.orgmdpi.com

Furthermore, the study of its role in enzyme kinetics continues to be a relevant area of research, with the goal of elucidating the mechanisms of various enzymes and potentially designing new enzyme inhibitors or substrates. wikipedia.orgscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N B1195487 N,N-Diethylmethylamine CAS No. 616-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-methylethanamine
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InChI

InChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRJGIVDSQCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060664
Record name Ethanamine, N-ethyl-N-methyl-
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Molecular Weight

87.16 g/mol
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CAS No.

616-39-7
Record name Diethylmethylamine
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Record name Diethylmethylamine
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Record name Ethanamine, N-ethyl-N-methyl-
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Record name Diethylmethylamine
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Record name N,N-Diethylmethylamine
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Advanced Synthetic Methodologies and Mechanistic Investigations

Established Laboratory Synthesis Routes for DEMA

The laboratory-scale synthesis of N,N-Diethylmethylamine is primarily achieved through three well-documented pathways: alkylation of a primary amine, reductive amination of a secondary amine, and catalyzed reactions involving single-carbon and two-carbon synthons.

The synthesis of DEMA via the alkylation of methylamine (B109427) with an ethyl halide, such as ethyl bromide, is a classical nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.

However, this method is complicated by the potential for over-alkylation. masterorganicchemistry.com The initial product, ethylmethylamine (a secondary amine), is more nucleophilic than the starting methylamine. masterorganicchemistry.com Consequently, it competes with methylamine for the remaining ethyl halide, leading to the formation of DEMA. This "runaway train" effect continues, as the DEMA product is also nucleophilic and can react further to form a quaternary ammonium (B1175870) salt (triethylmethylammonium halide). masterorganicchemistry.com

Reaction Sequence:

CH₃NH₂ + CH₃CH₂Br → (CH₃)(CH₃CH₂)NH + HBr

(CH₃)(CH₃CH₂)NH + CH₃CH₂Br → (CH₃)(CH₃CH₂)₂N + HBr

(CH₃)(CH₃CH₂)₂N + CH₃CH₂Br → [(CH₃)(CH₃CH₂)₃N]⁺Br⁻

Optimization of this route to maximize the yield of DEMA requires careful control of reaction conditions. Key strategies include:

Stoichiometry Control: Using a significant excess of the starting methylamine can statistically favor the mono- and di-alkylation steps over the formation of the quaternary salt.

Choice of Base: The reaction generates hydrohalic acid (e.g., HBr), which protonates the amine reactants and products, rendering them non-nucleophilic. A non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-Diisopropylethylamine), can be added to neutralize the acid without competing in the alkylation reaction, allowing for the efficient formation of tertiary amines. researchgate.net

Reaction Conditions: Lower temperatures and careful selection of solvents can help manage the relative rates of the competing alkylation steps. youtube.com

Reductive amination is a highly effective and common one-pot method for synthesizing amines. wikipedia.orgresearchgate.net For DEMA synthesis, this involves the reaction of diethylamine (B46881) with formaldehyde (B43269) to form an intermediate, which is then reduced in situ to yield the final tertiary amine. wikipedia.org

The reaction proceeds through the initial formation of a hemiaminal from the addition of diethylamine to the carbonyl group of formaldehyde. This intermediate then dehydrates to form an iminium ion (N,N-diethylmethaniminium). A reducing agent present in the reaction mixture subsequently reduces the iminium ion to DEMA. wikipedia.org

A classic example of this method is the Eschweiler-Clarke reaction , which uses a mixture of formaldehyde and formic acid. wikipedia.org In this variant, formic acid serves as the hydride donor to reduce the iminium intermediate.

Beyond the Eschweiler-Clarke conditions, catalytic hydrogenation is a widely used approach for the reduction step. wikipedia.org This involves molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Palladium (Pd) and Nickel (Ni) are prominent catalysts for this transformation. encyclopedia.pubfrontiersin.org

Palladium (Pd): Palladium-based catalysts, often supported on carbon (Pd/C), are highly efficient for reductive aminations. encyclopedia.pubnih.gov They facilitate the hydrogenation of the C=N double bond of the iminium intermediate under relatively mild conditions of temperature and pressure. frontiersin.org The use of Pd catalysts is well-regarded for its high activity and selectivity in producing tertiary amines. nih.gov

Nickel (Ni): Raney Nickel and other nickel-based catalysts are also effective and provide a more economical alternative to palladium. encyclopedia.pubfrontiersin.org They can catalyze the reductive amination of aldehydes and ketones, including the synthesis of DEMA from diethylamine and formaldehyde. organic-chemistry.org Supported nickel nanoparticles have been shown to catalyze such reactions using transfer hydrogenation, for instance with isopropanol (B130326) as the hydrogen source. organic-chemistry.org

The choice of catalyst and support can significantly influence the reaction's efficiency, selectivity, and the conditions required (e.g., temperature, H₂ pressure). frontiersin.org

Catalyst TypeTypical Reducing AgentKey AdvantagesReference
Palladium (e.g., Pd/C)H₂High activity and selectivity under mild conditions. encyclopedia.pubnih.gov
Nickel (e.g., Raney Ni)H₂ or Transfer Hydrogenation (e.g., Isopropanol)Cost-effective, good for large-scale applications. encyclopedia.pubfrontiersin.orgorganic-chemistry.org
Formic AcidFormic Acid (serves as reductant)Classic Eschweiler-Clarke conditions, metal-free reduction. wikipedia.org

The formation of N-oxide byproducts during amine synthesis is generally an oxidative side reaction. thieme-connect.de In the context of reductive amination, which operates under reducing conditions, significant N-oxide formation is not typical. However, trace amounts could potentially form if oxidizing contaminants are present. The mitigation of such byproducts relies on maintaining stringent anaerobic conditions and ensuring the purity of reagents.

Should N-oxide byproducts form, they can be reduced back to the parent tertiary amine. nih.gov Some reductive systems, particularly those operating under mild aqueous conditions, can be inherently favorable for preventing or reversing N-oxide formation. For instance, diboron (B99234) reagents have been shown to effectively reduce amine N-oxides in aqueous solvents. nih.govnih.gov Therefore, careful stoichiometric control and the use of mild, selective reducing systems under aqueous conditions not only drive the primary reductive amination pathway but also ensure that any potential oxidative side products are minimized or converted back to the desired tertiary amine. nih.gov

An alternative industrial-scale synthesis of DEMA involves the gas-phase reaction of ethylamine (B1201723) and methanol (B129727) over a heterogeneous catalyst. wikipedia.org This process typically occurs at elevated temperatures (200–250°C) and pressures (10–15 bar) in a fixed-bed reactor.

The reaction mechanism is believed to proceed via two main steps:

Dehydrogenation of Methanol: The metal catalyst facilitates the dehydrogenation of methanol to form formaldehyde as a reactive intermediate.

Reductive Amination: The in-situ generated formaldehyde then reacts with ethylamine in a reductive amination sequence to produce DEMA.

Common catalysts for this process include copper-chromium oxides. The selectivity and yield are highly dependent on the reaction conditions and catalyst composition.

Performance Data for DEMA Synthesis from Ethylamine and Methanol
CatalystTemperaturePressureDEMA SelectivityReference
Cu-Cr (3:1 ratio)250°C10-15 bar74%

A significant challenge with this method is catalyst deactivation over time due to coking, which necessitates periodic regeneration through oxidative treatment.

Reductive Amination of Formaldehyde with Diethylamine: Catalytic Systems and Efficiency

Role of Palladium and Nickel Catalysts in Reductive Amination

Novel Synthetic Approaches and Derivatization Strategies

Research into the synthesis and application of DEMA continues to evolve, with novel methods focusing on improved efficiency, milder conditions, and new derivatization pathways.

One novel synthetic approach involves the sodium amide-catalyzed alkylation of diethylamine using ethene. This method avoids the use of alkyl halides. The mechanism involves the deprotonation of diethylamine by a strong base like sodium dimethylamide, followed by a nucleophilic attack on ethene. While this route demonstrates an alternative pathway, challenges related to catalyst stability remain.

In the area of derivatization, DEMA is employed as a key reagent or building block in more complex syntheses. For example, it is used as a tertiary amine base and reactant in the synthesis of novel nucleic acid dyes and polycationic PEG-based ionic liquids. google.comrsc.org In these contexts, the nitrogen atom of DEMA acts as a nucleophile to form new carbon-nitrogen bonds, incorporating the diethylmethylamino moiety into larger, functional molecules. google.com

One-Pot Synthesis Techniques for DEMA and Derivatives

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and resource conservation. This compound has been identified as a component in such processes. For instance, in the one-pot synthesis of 2,3-dihydroxy benzonitrile (B105546) from 2,3-dialkoxy benzoic acid, an aluminum salt-amine complex is utilized for the dealkylation step, with DEMA being a suitable amine for this purpose. googleapis.com

The formation of DEMA itself can be achieved through a stepwise nucleophilic substitution where methylamine reacts with two moles of ethyl chloride. askfilo.com The first mole of ethyl chloride reacts to form N-ethylmethylamine, which subsequently reacts with a second mole to yield this compound. askfilo.com

Synthesis of Quaternary Ammonium Salts from DEMA

The synthesis of quaternary ammonium salts from tertiary amines like DEMA is a fundamental and widely applied transformation known as quaternization, or the Menschutkin reaction. nih.gov This reaction involves the nucleophilic attack of the tertiary amine on an alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged quaternary ammonium cation paired with a halide anion. nih.gov These salts are precursors to a wide array of advanced materials. The general procedure often involves reacting the tertiary amine with an alkyl halide, sometimes in a solvent like chloroform (B151607) or butan-2-one, and heating the mixture to facilitate the reaction. nih.govmdpi.com

A classic example of quaternization is the reaction of this compound with methyl iodide. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of DEMA acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This displaces the iodide ion, which becomes the counter-ion for the resulting quaternary ammonium salt, N,N-diethyl-N,N-dimethylammonium iodide. nptel.ac.in Using an excess of the alkylating agent, such as methyl iodide, helps to drive the reaction to completion, a process sometimes referred to as exhaustive methylation. nptel.ac.in

The quaternization of DEMA and similar tertiary amines with various alkyl halides is a key step in creating materials with specialized functions. By choosing an alkyl halide with a desired functional group, chemists can synthesize polymerizable quaternary ammonium monomers. nih.gov For example, reacting a tertiary amine with alkyl halides containing carboxylic or organosilane groups can produce monomers used in dental materials to provide adhesion and antimicrobial properties. nih.gov The properties of these materials, including their antimicrobial efficacy and hydrophobicity, can be tuned by altering the length of the alkyl chains on the quaternizing agent. nih.gov Quaternary ammonium salts derived from tertiary amines are also used as bactericides, phase transfer catalysts, and as raw materials for heat-latent cationic polymerization initiators. smolecule.comgoogle.com

Table 1: Examples of Quaternization Reactions

Tertiary Amine Alkylating Agent Product Class Potential Application
This compound Methyl Iodide Quaternary Ammonium Iodide Chemical Intermediate
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) Bromo-functionalized Carboxylic Acids Polymerizable Quaternary Ammonium Monomers Dental Adhesives
Tertiary Amine Benzyl Halide Benzyl-substituted Quaternary Ammonium Halides Bactericides, Polymerization Initiators
Reaction with Methyl Iodide to Form this compound Intermediate

DEMA in the Preparation of Covalently Grafted Black Phosphorus Nanosheets

This compound is utilized in the surface modification of novel two-dimensional materials. Specifically, it is employed in the preparation of black phosphorus (BP) nanosheets that are covalently grafted with dialkylmethylamine groups. chemicalbook.comlookchem.comchemdad.com BP nanosheets have potential in biomedical applications like photodynamic therapy but often suffer from poor stability in ambient conditions. rsc.org Covalently grafting molecules onto the surface of BP nanosheets is a strategy to enhance their stability and therapeutic efficacy. rsc.org DEMA serves as a reagent in this functionalization process, contributing to the creation of more robust and effective nanomaterials. chemicalbook.comchemicalbook.com

Mechanistic Studies of DEMA Formation and Related Reactions

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The tertiary amine structure of DEMA dictates its primary role as a nucleophile and a base in chemical reactions.

The defining characteristic of DEMA in many of its reactions is its ability to act as a nucleophile. The nitrogen atom possesses a lone pair of electrons that can attack electron-deficient centers (electrophiles). This is exemplified in the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) process where DEMA attacks an alkyl halide. nih.gov The reaction involves the formation of a new C-N bond and the breaking of a carbon-halide bond, leading to the quaternary ammonium salt. nih.gov

The formation of DEMA itself can be viewed through the lens of nucleophilic substitution. When methylamine reacts with ethyl chloride, the primary amine acts as a nucleophile. askfilo.comquora.com The product, a secondary amine, is also nucleophilic and can react further with another molecule of ethyl chloride to produce the tertiary amine, DEMA. askfilo.comquora.com

Proton Transfer Reactions and Acid-Base Chemistry of DEMA

This compound (DEMA), a tertiary amine, functions as a Brønsted-Lowry base due to the lone pair of electrons on its nitrogen atom, which can accept a proton. grail.moe This fundamental characteristic governs its behavior in acid-base reactions and proton transfer phenomena. The basicity of DEMA is quantified by its pKa value, which is approximately 10.35 at 25°C. lookchem.comguidechem.comchemicalbook.com This value indicates that DEMA is a moderately strong base, readily participating in proton transfer with suitable acids. guidechem.com

A significant application of DEMA's acid-base chemistry is in the formation of protic ionic liquids (PILs). wikipedia.org These are formed through the direct proton transfer from a Brønsted acid to a Brønsted base like DEMA. wikipedia.org Research has shown that a range of PILs can be synthesized by reacting DEMA with various acids. acs.org The extent of proton transfer in these systems is closely related to the acidity of the acid used, with the gas phase proton affinity of the acid being a more accurate predictor than the aqueous pKa difference (ΔpKa). acs.org

Table 1: Acid-Base Properties of this compound (DEMA)

PropertyValueReference
pKa10.35 (at 25°C) lookchem.comguidechem.comchemwhat.com
ClassificationBrønsted-Lowry Base grail.moe
Hydrogen Bond Acceptor Count1 lookchem.comnih.gov
Hydrogen Bond Donor Count0 lookchem.comnih.gov

Oxidative and Reductive Pathways of DEMA

The chemical reactivity of this compound includes susceptibility to oxidation under various conditions, while being generally resistant to reduction.

Oxidative Pathways

The oxidation of DEMA has been investigated in the context of atmospheric chemistry. For example, this compound can be formed from the atmospheric ozonolysis of triethylamine (B128534). gdut.edu.cn Subsequently, DEMA itself reacts with ozone. The proposed mechanism involves ozone abstracting a hydrogen atom from the methyl group of DEMA, leading to the formation of N,N-diethylaminomethanol. This intermediate can be further oxidized to N,N-diethylformamide. gdut.edu.cn These reactions are thermodynamically favorable, releasing significant amounts of energy. gdut.edu.cn

Atmospheric oxidation can also be initiated by hydroxyl radicals (•OH). The reaction rate constant for DEMA with •OH has been determined, indicating this is a viable transformation pathway in the atmosphere. rsc.org

Biological systems can also metabolize DEMA through oxidation. The versatile methylotrophic bacterium Arthrobacter P1 is capable of using DEMA as a substrate for growth. scispace.com The metabolic pathway involves an amine oxidase enzyme, which catalyzes the oxidation of methylated amines. scispace.com

Table 2: Oxidative Reactions of this compound (DEMA)

OxidantProductsContextReference
Ozone (O₃)N,N-diethylaminomethanol, N,N-diethylformamideAtmospheric Chemistry gdut.edu.cn
Hydroxyl Radical (•OH)Oxidized radical productsAtmospheric Chemistry rsc.org
Amine Oxidase (in Arthrobacter P1)Metabolized products (e.g., aldehydes, H₂O₂)Microbial Metabolism scispace.com

Reductive Pathways

As a tertiary amine, this compound is generally considered to be less susceptible to reduction compared to primary and secondary amines. While methods like reductive amination are used to synthesize DEMA from precursors, the reduction of the DEMA molecule itself is not a commonly reported or favorable pathway.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

This compound (DEMA) has proven to be a valuable compound in the field of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, serving both as a specialized standard for low-temperature experiments and as a foundational base for creating and characterizing protic ionic liquids.

In NMR spectroscopy, particularly 13C NMR, achieving high-quality spectra depends heavily on instrument sensitivity and the sharpness of the signal peaks. wikipedia.org These factors are optimized by a process called "shimming," which adjusts the magnetic field to be as uniform, or homogeneous, as possible across the sample volume. wikipedia.orgscrvt.com While standard samples are used for shimming at room temperature, many of these fail at the cryogenic temperatures (<180 K) often required for modern NMR techniques like dynamic nuclear polarization (DNP), due to issues like signal broadening. wikipedia.orgnih.gov

This compound has been identified as a highly effective lineshape standard for NMR experiments conducted at temperatures as low as 130 K. researchgate.net Its utility stems from its very low melting point of 130 K and its existence as a liquid at standard temperature and pressure. wikipedia.org This allows it to remain in a state suitable for shimming at temperatures where other standards would be solid and ineffective. wikipedia.org

PropertyValue/DescriptionSignificance for Low-Temperature NMR
Melting Point 130 K (-143 °C)Allows the compound to be used for shimming near temperatures used in DNP experiments (typically ≤ 108 K). wikipedia.orgnih.gov
N-methyl Carbon Linewidth <4 Hz (at 14.7 T and 140 K)Demonstrates its ability to produce sharp, well-defined peaks, essential for accurate magnetic field shimming. researchgate.net
Spin-Lattice Relaxation (T1) 0.17 ± 0.03 s (N-methyl carbon at 140 K)The short relaxation time contributes to its effectiveness as a standard for efficient experiment setup. researchgate.net

Magnetic field homogeneity is a critical parameter for the quality of NMR results, as inhomogeneities lead to distorted or broadened signal peaks, which can obscure important structural and dynamic information. wiley-vch.denih.gov The process of shimming corrects these inhomogeneities. scrvt.com DEMA facilitates the optimization of magnetic field homogeneity at cryogenic temperatures, a condition under which many biological and material science samples are studied to trap reaction intermediates or enhance signal sensitivity. nih.govbiorxiv.org Using DEMA, researchers can effectively shim the magnetic field, ensuring that the resulting spectra have sharp, symmetrical peaks, which is a prerequisite for accurate analysis. wikipedia.orgresearchgate.net Its use has been shown to be a valuable tool in protocols for DNP-enhanced solid-state NMR studies, where experiments are conducted at temperatures near 100 K. researchgate.netbiorxiv.org

A significant challenge and area of interest in low-temperature NMR is the study of conformational dynamics. nih.gov At room temperature, many molecules, especially complex biopolymers, exist in a rapid equilibrium, interconverting between multiple distinct shapes or conformers. pnas.org When a sample is frozen to cryogenic temperatures, this dynamic exchange slows down or stops, resulting in a static, or "frozen," distribution of these various conformers. researchgate.netpnas.org This static distribution, known as conformational heterogeneity, can be a major source of line broadening in low-temperature NMR spectra, as each slightly different conformer contributes its own signal at a slightly different frequency. nih.govpnas.org

Low-temperature NMR studies can "freeze out" and observe multiple conformations that are in rapid exchange at higher temperatures. nih.gov DEMA itself exhibits conformational complexity due to the rotation around its carbon-nitrogen sigma bonds and pyramidal inversion at the nitrogen atom. wikipedia.org These stereodynamics have been studied using low-temperature NMR, where the coalescence of specific signals as the temperature is lowered provides data on the energy barriers of these processes. wikipedia.org The insights gained from studying simple, acyclic trialkylamines like DEMA and triethylamine are considered to be applicable to a broader range of similar molecules. wikipedia.org

Optimization of Magnetic Field Homogeneity and Peak Shape

NMR Characterization of Diethylmethylamine-Based Protic Ionic Liquids (PILs)

Protic ionic liquids (PILs) are a class of ionic liquids formed by the transfer of a proton from a Brønsted acid to a Brønsted base. acs.org PILs based on the protonation of this compound by a range of acids have been synthesized and characterized extensively using NMR spectroscopy to understand their ionicity and transport properties. acs.orgnih.gov The degree of proton transfer from the acid to the base determines whether the resulting liquid is fully ionic or contains a mixture of ions and neutral molecules, which in turn governs its physical and chemical properties. acs.org

A distinct correlation has been observed between the 1H NMR chemical shift of the transferable proton (the N-H proton on the newly formed diethylmethylammonium cation) and the strength of the acid used to create the PIL. acs.orgnih.gov As the strength of the acid increases, the chemical shift of this exchangeable proton is generally shifted upfield to lower ppm values. acs.org This upfield shift indicates that the proton is more completely transferred to and more strongly associated with the DEMA base, resulting in a higher degree of ionicity in the liquid. acs.org The chemical shift of this proton acts as a sensitive probe for the extent of the proton transfer reaction and the strength of the hydrogen bond between the resulting cation and anion. acs.orguni-saarland.de

Traditionally, the difference in the aqueous pKa values between the conjugate acid of the base and the acid (ΔpKa) has been used to predict the degree of proton transfer in PILs. acs.orgworktribe.com However, for DEMA-based PILs and others, research has shown that the gas-phase proton affinity (PA) of the acid is a more reliable predictor of the extent of proton transfer and, consequently, the ionicity of the liquid. acs.orgnih.govresearchgate.net Aqueous pKa values can be misleading because they describe an equilibrium in water, a vastly different environment from the PIL itself. uni-saarland.de Gas-phase proton affinity, in contrast, provides a measure of the intrinsic acidity of a compound, free from solvent effects. uni-saarland.de Studies on a series of DEMA-based PILs have demonstrated a clear and direct relationship between the acid's PA and the resulting 1H chemical shift of the exchangeable proton, confirming PA's superior predictive power for determining the degree of ionization in these systems. acs.orgamazonaws.com

Constituent AcidAcid Proton Affinity (PA) (kcal/mol) amazonaws.comExchangeable Proton 1H Chemical Shift (ppm) acs.org
Acetic acid34910.9
Trifluoroacetic acid (TFA)3248.8
Nitric acid (NO3)3258.2
Methanesulfonic acid (MS)3217.6
Sulfuric acid (HSO4)3106.8
Trifluoromethanesulfonic acid (Otf)3055.8
Perchloric acid (ClO4)299.34.8
Bis(trifluoromethanesulfonyl)imide (TFSI)2944.4

Spectroscopic Characterization and Computational Chemistry of N,n Diethylmethylamine

Computational Chemistry

Density Functional Theory (DFT) has proven to be a powerful computational tool for elucidating the complex reaction mechanisms involving N,N-Diethylmethylamine (DEMA). By modeling the electronic structure and energetics of reactants, transition states, and products, DFT calculations provide deep insights into reaction pathways, activation barriers, and the fundamental electronic properties that govern the reactivity of DEMA in various chemical environments. These theoretical studies complement experimental findings and are instrumental in predicting reaction outcomes and designing new catalytic processes.

One significant area of investigation is the atmospheric oxidation of amines. Theoretical studies on simple tertiary amines, which serve as a model for DEMA, suggest that the initial step in their atmospheric oxidation by hydroxyl radicals (•OH) is most likely the abstraction of a hydrogen atom from a C-H bond. rsc.org This is due to the lower potential energy barrier for C-H abstraction compared to the extraction of a hydrogen from the N-H bond in other amine classes. rsc.org DFT calculations help to map the potential energy surface of these reactions, identifying the most favorable pathways for degradation in the atmosphere.

In the field of electrocatalysis, DFT calculations have been employed to understand the role of DEMA when used as a component in ionic liquids to enhance the oxygen reduction reaction (ORR). dicp.ac.cn These studies show that protonated DEMA can form hydrogen bonds with reaction intermediates. For instance, DFT calculations have been used to assign specific vibrational frequencies observed in experiments to key species like the [DEMA]N–H+⋯OOHAu intermediate, confirming its presence and role in the reaction mechanism. dicp.ac.cn The calculations help to quantify the strength of these non-covalent interactions and explain how they facilitate the proton-coupled electron transfer (PCET) steps that are often rate-limiting in the ORR. dicp.ac.cn

DFT has also been applied to understand the mechanisms of metal-catalyzed reactions where DEMA or structurally similar amines are used as reactants. For example, in ruthenium-catalyzed deaminative C-H coupling reactions, DFT calculations (at the B3LYP-D3/cc-pVTZ(-f)|LACV3P//6-31G**|LACVP level of theory) have been crucial in mapping out the intricate catalytic cycle. marquette.edumarquette.edu These computations can distinguish between different plausible mechanistic pathways by comparing the calculated free energy barriers of key steps, such as C-O bond cleavage, which was identified as the turnover-limiting step in one such study. marquette.edu Similarly, in palladium-catalyzed dehydrogenative reactions of amines, DFT is used to calculate the activation barriers for critical steps like β-hydride elimination. nih.gov

Furthermore, DFT calculations have been used to study the decomposition of precursor molecules that yield this compound. A study on N,N-diethylacetyloxyamine showed that its decomposition to DEMA and carbon dioxide is a highly exothermic process. unibo.it The use of the B3LYP D3(BJ)/Def2-TZVP functional in DFT calculations provided a quantitative estimate of the reaction exothermicity, which was in good agreement with experimental observations. unibo.it

The fundamental electronic properties of DEMA that dictate its reactivity have also been quantified using DFT. These calculations provide values for global reactivity descriptors which are useful in developing quantitative structure-activity relationships (QSAR) for predicting toxicological profiles. psu.edu

The table below summarizes key findings from various DFT studies on the reaction mechanisms of this compound.

Reaction TypeComputational Method/FunctionalKey FindingsReference
Atmospheric Oxidation with •OHQuantum Chemical MethodsThe primary reaction pathway is initiated by H-atom abstraction from a C-H bond. The reported rate constant is (8.92 ± 1.54) × 10⁻¹¹ cm³/molecule·s. rsc.org
Oxygen Reduction Reaction (ORR)Density Functional Theory (DFT)DEMA facilitates the reaction via hydrogen bonding with ORR intermediates (e.g., [DEMA]N–H+⋯OOHAu), influencing PCET kinetics. dicp.ac.cn
Ruthenium-Catalyzed C-H CouplingB3LYP-D3/cc-pVTZ(-f)//6-31G**Elucidated energetically viable mechanistic pathways, identifying the C–O bond cleavage step as turnover-limiting. marquette.edumarquette.edu
Decomposition of PrecursorB3LYP D3(BJ)/Def2-TZVPThe decomposition of N,N-diethylacetyloxyamine to DEMA and CO₂ is highly exothermic, with a calculated released energy of 151 kJ·mol⁻¹. unibo.it
Global Reactivity Analysis (QSAR)BLYP/DNDCalculated global reactivity descriptors such as chemical potential (-251.4034 Hartrees) and hardness (0.4890 Hartrees). psu.edu

Dema in Advanced Materials and Catalytic Systems

DEMA in Protic Ionic Liquids (PILs) Research

Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. wikipedia.org DEMA is frequently used as the base in the synthesis of these materials. The resulting DEMA-based PILs have been extensively studied for their potential use as electrolytes in non-humidified, intermediate-temperature fuel cells. core.ac.uknih.gov The ionicity and transport properties of a series of DEMA-based PILs have been characterized using nuclear magnetic resonance (NMR) spectroscopy, revealing a correlation between the chemical shift of the exchangeable proton and the acidity of the acid used in the PIL's synthesis. acs.orgnih.gov

The synthesis of DEMA-based PILs, such as diethylmethylammonium trifluoromethanesulfonate (B1224126) ([dema][TfO]) and diethylmethylammonium bis(trifluoromethanesulfonyl)imide ([dema][TFSI]), typically involves the dropwise addition of the corresponding Brønsted acid to DEMA, often under cooled conditions. core.ac.ukworktribe.comnih.gov The resulting ionic liquids are then dried under vacuum to remove residual water and any excess base. core.ac.uknih.gov

The electrochemical properties of DEMA-based PILs are crucial for their application in devices like fuel cells. Studies have shown that the nature of the anion in the PIL significantly influences the electrochemical behavior at the electrode surface.

The interaction of DEMA-based PILs with electrode surfaces, particularly platinum (Pt), has been a subject of detailed investigation. In PILs like [dema][TfO], electrochemical analysis suggests that a monolayer of hydrogen can adsorb onto the Pt electrode during potential cycling. acs.org However, the adsorption of ions from the PIL can significantly affect electrocatalytic reactions.

The potential of zero total charge (pztc), which is the potential at which the net charge on the electrode surface is zero, has been determined for Pt in [dema][TfO] to be 271 ± 9 mV versus the reversible hydrogen electrode (RHE). acs.org This was measured by displacing adsorbed ions from the Pt surface with carbon monoxide (CO) and measuring the charge passed during this displacement. acs.org

In contrast to trifluoromethanesulfonate ([TfO]⁻) based PILs, the anion bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) in [dema][TFSI] exhibits stronger adsorption on the Pt surface. nih.govacs.org This strong adsorption can block active sites on the electrode, thereby inhibiting certain electrochemical reactions. nih.gov For instance, hydrogen adsorption is hindered on Pt in [dema][TFSI] during potential cycling. acs.org This blocking effect is also observed in the inhibition of the oxygen reduction reaction (ORR). nih.gov

The presence of the parent amine, DEMA, in DEMA-based PILs can have opposing effects on different electrochemical reactions. During the reduction of trifluoromethanesulfonic acid, DEMA has been observed to adsorb on the electrode surface, which leads to a decrease in the reaction kinetics. wikipedia.org Conversely, the oxidation of formic acid is enhanced in the same system. This enhancement is attributed to the formation of active formate (B1220265) ions. wikipedia.org These findings highlight the complex role of the parent amine in modulating the electrocatalytic activity at the electrode-PIL interface.

DEMA-based PILs, particularly [dema][TfO], have been identified as promising electrolytes for intermediate-temperature fuel cells (ITFCs) that can operate under non-humidified conditions. nih.govacs.org These PILs offer high ionic conductivity and thermal stability. nih.govsci-hub.se Composite membranes containing [dema][TfO] have been successfully used in H₂/O₂ fuel cells operating at temperatures up to 140°C. acs.org

Research has demonstrated that [dema][TfO] exhibits high activity for both the hydrogen oxidation reaction (HOR) and the oxygen reduction reaction (ORR) at a platinum electrode. nih.govacs.org However, it has been shown that pure PILs alone cannot sustain proton shuttling between the fuel cell electrodes. The presence of dissolved acidic or basic proton shuttles is necessary for a viable protic ionic fuel cell. core.ac.uk

The structure of the anion in the PIL can be modified to tune the ORR activity. The adsorption strength of anions on the platinum surface can be altered by varying the length of the fluoroalkyl chain in anions of the type {H–N[SO₂(CF₂)nF]₂}. nih.gov Stronger anion adsorption, as seen with [TFSI]⁻, can create a larger kinetic barrier for platinum reduction and inhibit the ORR by blocking active sites. nih.gov This suggests that by carefully designing the anionic component of the PIL, it is possible to modulate the electrocatalytic activity for the ORR, which is a key reaction in fuel cells.

Adsorption of DEMA on Platinum Electrodes and its Impact on Electrocatalysis

Application of DEMA-based PILs in Intermediate Temperature Fuel Cells

DEMA in Catalytic Organic Transformations

Beyond its use in PILs, N,N-Diethylmethylamine is utilized as a catalyst and a reagent in various organic synthesis reactions. guidechem.comguidechem.com Its basic and nucleophilic nature allows it to facilitate reactions by accepting protons or acting as a nucleophile. guidechem.com

In the context of catalysis, DEMA has been employed as a solvent in studies of NaDA-mediated (sodium diisopropylamide) metalations. nih.gov While N,N-dimethylethylamine (DMEA) is also used, the less sterically hindered DEMA can sometimes lead to faster reaction rates. nih.gov This suggests that DEMA can be a useful solvent choice to enhance the catalytic activity in certain base-mediated transformations. nih.gov

DEMA as a Ligand or Solvent in Metal-Catalyzed Reactions

DEMA's utility extends to the realm of metal-catalyzed reactions, where it can act as a weakly coordinating solvent. nih.gov This property is particularly useful in reactions involving highly reactive organosodium reagents like sodium diisopropylamide (NaDA). nih.govcornell.edu Stock solutions of NaDA can be prepared in DEMA, providing a stable and soluble medium for the base. nih.gov The weakly coordinating nature of DEMA allows for its substitution by other, more standard ethereal ligands like tetrahydrofuran (B95107) (THF) when required for specific reaction mechanisms. nih.gov

Research has shown that the choice of trialkylamine solvent can influence the rate of metalation reactions. nih.gov While detailed kinetic studies have often focused on N,N-dimethylethylamine (DMEA), it has been noted that using the less hindered DEMA as a solvent can result in basal reaction rates that are anywhere from two times slower to three times faster. nih.gov This suggests that in certain cases, DEMA could be employed to enhance the catalytic activity by amplifying the relative impact of the catalyst. nih.gov For instance, in metalations catalyzed by N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), the use of DEMA as a solvent could potentially increase the observed catalytic rate acceleration. nih.gov

DEMA in Ruthenium-Catalyzed Multicomponent Coupling Reactions

Ruthenium-catalyzed reactions represent a significant area of research in organic synthesis, and tertiary amines can play a role in these complex transformations.

Deaminative coupling reactions catalyzed by ruthenium complexes are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgmarquette.edunih.gov These reactions often involve the activation of C-N bonds, a challenging but increasingly important strategy in chemical synthesis. nih.gov While specific studies highlighting DEMA's direct participation as a reactant or ligand in these particular ruthenium-catalyzed deaminative C-H coupling reactions are not prevalent in the provided search results, the broader context of these reactions involves the use of various amines. nih.govscribd.com For example, ruthenium-hydride complexes have been shown to be active in the redistribution of primary and secondary amines. rsc.org Furthermore, the in-situ generated catalytic systems from tetranuclear Ru–H complexes are effective for the deaminative coupling of primary amines to form secondary amines. nih.gov The versatility of these catalytic systems suggests that a wide range of amines could potentially be involved or studied in such reactions.

DEMA as a Byproduct in Catalytic Formylation of Diethylamine (B46881) with CO2 and H2

In the pursuit of utilizing carbon dioxide (CO2) as a C1 feedstock, the formylation of amines to produce formamides is a reaction of significant interest. The catalytic formylation of diethylamine with CO2 and H2, often catalyzed by ruthenium complexes, can lead to the formation of N,N-diethylformamide (DEF). niscpr.res.in However, under certain reaction conditions, particularly at elevated temperatures, the selectivity towards DEF can decrease due to the formation of side products. niscpr.res.in One of these byproducts is this compound (DEMA), which is formed through the over-reduction of the primary product, N,N-diethylformamide. niscpr.res.in

Reaction Temperature (°C)Diethylamine Conversion (%)N,N-Diethylformamide Selectivity (%)
10031High (not specified)
1607783

Table showing the effect of temperature on the conversion of diethylamine and the selectivity for N,N-diethylformamide. As temperature increases, conversion increases, but selectivity for the desired product decreases, with increased formation of byproducts like DEMA. niscpr.res.in

DEMA in Supercritical Fluid Chromatography (SFC) for Pharmaceutical Purification

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to traditional high-performance liquid chromatography (HPLC) for the purification of pharmaceutical compounds. chromatographytoday.comresearchgate.netchromatographyonline.com Its advantages include faster run times, reduced solvent consumption, and quicker sample recovery. chromatographytoday.comresearchgate.net In SFC, additives are often used to improve the chromatographic performance, particularly for basic compounds. nih.govamericanpharmaceuticalreview.com

The addition of a basic modifier is a common strategy to improve peak shape and efficiency in SFC, especially for achiral separations. chromatographytoday.comnih.gov this compound (DEMA) has been shown to be a superior additive in certain applications. For instance, the addition of just 0.1% DEMA to methanol (B129727) as a co-solvent in SFC demonstrated a significant improvement in peak shape for pharmaceutical compounds. chromatographytoday.comresearchgate.net Furthermore, this addition led to a reversal in the elution order of the compounds being separated, highlighting its ability to alter the selectivity of the chromatographic system. chromatographytoday.comresearchgate.net This can be particularly advantageous in optimizing separations for purification. While other amines like diethylamine (DEA) and dimethylethylamine (DMEA) are also used, DEMA's effectiveness in enhancing peak geometry and influencing elution can make it a valuable tool for chromatographers. chromatographytoday.comresearchgate.netnih.gov

Chromatographic TechniqueTime for PurificationPurity/Recovery
HPLC-RP3x longer than SFCEquivalent to SFC
SFC1xEquivalent to HPLC-RP

A comparison of the efficiency of a typical purification performed by HPLC-RP versus SFC, demonstrating the significant time savings offered by SFC. chromatographytoday.comresearchgate.net

Biological Interactions and Enzymatic Studies of N,n Diethylmethylamine

N,N-Diethylmethylamine (DEMA) serves as a valuable tool in biochemical research, particularly in the investigation of enzyme kinetics and inhibitory activities. Its interactions with specific enzymes have provided significant insights into their reaction mechanisms.

Environmental Fate and Atmospheric Chemistry of N,n Diethylmethylamine

Atmospheric Ozonolysis Mechanisms of Organic Amines

Ozone (O₃) is a significant oxidant in the troposphere that contributes to the atmospheric transformation of organic amines. gdut.edu.cnnilu.no The reactions between organic amines and ozone are complex and can lead to a variety of nitrogen- and oxygen-containing products. gdut.edu.cn

The ozonolysis of organic amines, such as diethylamine (B46881) (DEA) and triethylamine (B128534) (TEA), which are structurally related to DEMA, has been shown to produce a range of nitrogenous and oxygenated compounds. gdut.edu.cn Experimental studies have identified products such as amides and other amines resulting from these reactions. gdut.edu.cn For instance, the ozonolysis of DEA leads to the formation of N-ethylformamide, N,N-diethylhydroxylamine, N-ethylacetamide, and N-acetylacetamide. gdut.edu.cn Similarly, the ozonolysis of TEA produces intermediates like N,N-diethylformamide and N,N-diethylacetamide. gdut.edu.cn These findings suggest that the atmospheric reaction of DEMA with ozone likely proceeds through similar pathways, involving the formation of various amide and amine products. gdut.edu.cn

A notable pathway in the atmospheric chemistry of triethylamine (TEA) is its ozonolysis to form N,N-Diethylmethylamine. gdut.edu.cn This reaction involves the attack of ozone on a C-C bond within the TEA molecule, leading to the cleavage of this bond and the subsequent release of formaldehyde (B43269) and molecular oxygen. gdut.edu.cn This process is thermodynamically favorable, indicating it can occur spontaneously in the atmosphere. gdut.edu.cn

Table 1: Ozonolysis of Triethylamine (TEA) to form this compound (DEMA)

Reactant Product Byproducts Energy Released (kcal mol⁻¹)
Triethylamine (TEA) This compound (DEMA) Formaldehyde, Oxygen 35.26

Data sourced from theoretical calculations of reaction pathways. gdut.edu.cn

Once formed or directly emitted into the atmosphere, DEMA undergoes further reactions. The primary atmospheric sink for most amines is their reaction with hydroxyl (OH) radicals. nilu.comrsc.org The oxidation of DEMA is initiated by these radicals and can also involve other atmospheric oxidants like ozone and nitrate (B79036) radicals (NO₃•), particularly during nighttime. gdut.edu.cnresearchgate.net These reactions lead to the formation of various degradation products. gdut.edu.cnd-nb.info

A significant subsequent reaction of DEMA in the atmosphere is the oxidation of its methyl group. gdut.edu.cn Ozone can abstract a hydrogen atom from the methyl group of DEMA, initiating a series of reactions that lead to the formation of N,N-diethylaminomethanol and subsequently N,N-diethylformamide. gdut.edu.cn These reactions are highly exothermic, releasing substantial amounts of energy and are therefore considered thermodynamically favorable. gdut.edu.cn This pathway highlights the transformation of DEMA into more oxidized, nitrogen-containing organic compounds in the atmosphere. gdut.edu.cn

Table 2: Subsequent Atmospheric Reactions of this compound (DEMA)

Reactant Intermediate/Product Energy Released (kcal mol⁻¹)
This compound (DEMA) N,N-diethylaminomethanol 57.95
N,N-diethylaminomethanol N,N-diethylformamide 74.35

Data sourced from theoretical calculations of reaction pathways. gdut.edu.cn

The atmospheric processing of amines, including DEMA and its precursors like TEA, has significant implications for the formation of secondary organic aerosols (SOA). gdut.edu.cncopernicus.org The oxidation products of these amines, such as amides and carbonyl compounds, can have lower volatility than the parent amines, allowing them to partition into the particle phase and contribute to SOA mass. gdut.edu.cncopernicus.org

The formation of acetaldehyde (B116499) from the ozonolysis of TEA is particularly noteworthy, as acetaldehyde has a high potential for SOA formation. gdut.edu.cn Although higher SOA mass concentrations are observed from the ozonolysis of TEA compared to DEA, this is attributed to the larger release of intermediate products like acetaldehyde from TEA. gdut.edu.cn The various nitrogen- and oxygen-containing products formed from the atmospheric degradation of DEMA and related amines can participate in new particle formation and the growth of existing aerosols. gdut.edu.cnresearchgate.net This highlights the crucial role of amine chemistry in influencing atmospheric aerosol composition and its subsequent effects on air quality and climate. copernicus.orgacs.org

Subsequent Reactions of DEMA in the Atmosphere

Environmental Transport and Transformation Processes

As a volatile compound, this compound can be transported in the atmosphere. wikipedia.org Its environmental fate is largely governed by atmospheric oxidation reactions, as previously discussed. gdut.edu.cn The reaction with OH radicals is a dominant degradation pathway for many amines in the troposphere. nilu.comrsc.org The products of these transformations, which include amides and other oxygenated compounds, have different physical and chemical properties, such as lower volatility and potentially higher water solubility, which will affect their transport and deposition from the atmosphere. gdut.edu.cncopernicus.org While specific data on the biodegradation or abiotic degradation of DEMA in soil and water is limited, the general behavior of amines suggests they can be involved in various environmental compartments. The nitrosation of DEMA can lead to the formation of N-nitrosodiethylamine, a compound of potential concern. wikipedia.org

Adsorption and Desorption Behavior in Soil and Water Systems

The mobility and distribution of a chemical in the subsurface environment are largely controlled by its adsorption and desorption characteristics in soil and water. The soil adsorption coefficient (Koc), which is normalized to the organic carbon content of a soil, is a key parameter used to predict a substance's mobility. chemsafetypro.com A high Koc value indicates strong adsorption to soil and low mobility, whereas a low value suggests the chemical is more mobile. chemsafetypro.com

Adsorption mechanisms for amines onto soil surfaces, particularly those with inorganic components like mineral oxides, can involve Lewis-like acid-base interactions and Brønsted-like interactions or protonation. acs.org The nitrogen atom in the amine can interact with charged sites on mineral surfaces, such as iron oxides. wikipedia.orgacs.org This interaction could influence its retention in soils, counteracting the mobility suggested by its water solubility.

Desorption is the reverse process, where the chemical is released from the soil back into the water phase. ecetoc.org This process is critical for determining the long-term potential for groundwater contamination. Desorption processes can sometimes exhibit hysteresis, where the chemical is not as easily released as it was adsorbed. ecetoc.org This can be caused by the entrapment of the sorbate (B1223678) within the soil matrix. chemsafetypro.com Given the lack of specific studies on DEMA, its desorption behavior remains uncharacterized.

Formation of Formaldehyde from Tertiary Amine Chlorination in Water Treatment

Tertiary amines are recognized as significant precursors to the formation of aldehydes, including formaldehyde, during the chlorination stage of drinking water treatment. The reaction between tertiary amines and chlorine proceeds rapidly. The mechanism involves an N-dealkylation process where the tertiary amine is oxidized. This process typically includes an electrophilic substitution by hypochlorous acid (HOCl), followed by the elimination of hydrochloric acid (HCl), the addition of water to the resulting N=CH₂ bond, and ultimately the elimination of formaldehyde.

Research prompted by water quality incidents has systematically investigated the potential of various amine derivatives to form formaldehyde upon chlorination. A study that examined 29 different amine compounds found that tertiary amines containing N-methyl groups are particularly strong precursors to formaldehyde. The molar formation yields of formaldehyde from these compounds were significant, underscoring the risk they pose if present in raw water sources.

DEMA as a Potential Precursor in Water Quality Incidents

The potential for this compound (DEMA) to act as a precursor in water quality incidents is highlighted by historical events and subsequent scientific inquiry. In May 2012, a major water quality incident occurred in the Tone River Basin in Japan, leading to the suspension of water supply for hundreds of thousands of households. The incident was caused by the discharge of industrial effluent containing hexamethylenetetramine (HMT), a tertiary amine, which then formed formaldehyde during chlorination at water purification plants.

This event triggered extensive investigations into other amine derivatives that could pose a similar risk. In these studies, various tertiary amines, including this compound, were evaluated for their formaldehyde formation potential. nih.gov The findings confirmed that tertiary amines as a class are potent formaldehyde precursors. While specific yield data for DEMA from this particular study was not singled out, it was grouped among tertiary amines and hydrazines containing N-methyl groups, which were identified as strong formaldehyde precursors with high formation yields. This positions DEMA as a compound of concern for water utilities, as its presence in source water, likely from industrial discharge, could lead to the formation of harmful disinfection by-products like formaldehyde during routine water treatment. rsc.org

Table 2: Formaldehyde Molar Formation Yield from Amine Classes After 24h Chlorination

Amine Class (with N-methyl groups)Formaldehyde Molar Formation Yield per N-methyl group
Tertiary Amines25% to 45% (Mean: 38%)
Hydrazines35% to 45% (Mean: 41%)
Data from a 2014 study on formaldehyde formation from amine derivatives during chlorination.

Industrial and Emerging Applications of N,n Diethylmethylamine

DEMA in Water Desalination Processes

DEMA has been identified as an effective agent in water desalination, a critical process for producing fresh water from saline sources. wikipedia.orgchemicalbook.com Its application is particularly noted in temperature-swing solvent extraction (TSSE) and extractive crystallization methods.

Extractive crystallization is a desalination technique that removes salt from aqueous solutions without the high energy costs associated with the evaporative removal of water. wikipedia.org The process relies on a solvent, such as DEMA, that can selectively extract water from the saline solution, which reduces the amount of water available to keep the salt dissolved, causing the salt to crystallize and precipitate out of the solution. wikipedia.org

DEMA is particularly advantageous for this process due to its temperature-dependent solubility in water. wikipedia.org It can extract significant amounts of water from salt solutions at lower temperatures. When the temperature of the water-laden amine solution is raised, the water separates from the amine, allowing the DEMA to be recovered and recycled in a continuous process. wikipedia.org

Research has demonstrated DEMA's effectiveness for specific salts within distinct temperature ranges. wikipedia.org It can be used for the extractive crystallization of sodium sulfate (B86663) at room temperature and is effective for sodium chloride at lower temperatures. wikipedia.org

Table 1: Optimal Conditions for Extractive Crystallization with DEMA

Salt Optimal Temperature Range Key Findings
Sodium Chloride (NaCl) 5 - 10 °C In this range, the solubility of NaCl is relatively insensitive to temperature. wikipedia.org

DEMA as a Solvent and Reagent in Organic Synthesis

In the realm of organic synthesis, DEMA functions as both a versatile solvent and a reagent. chemdad.com As a tertiary amine, it can act as a base to facilitate reactions by neutralizing acids or accepting protons. It also serves as a nucleophile in substitution reactions.

Its utility as a solvent is highlighted in its use for preparing stock solutions of highly reactive bases, such as sodium diisopropylamide (NaDA), which are more stable in DEMA compared to traditional ethereal solvents like THF. Furthermore, it can be used as a catalyst in certain chemical reactions, helping to increase reaction rates and improve yields. openpr.com

DEMA in Polymer and Material Science

The polymer industry utilizes DEMA, notably as a catalyst in the manufacturing of products like polyurethane foams. openpr.com It is also used in the preparation of specialized materials, such as black phosphorus nanosheets that are covalently grafted with dialkylmethylamines. chemicalbook.comchemdad.com

Understanding the bonding between polymers and metal surfaces is crucial for developing corrosion-resistant coatings. Research into the interaction between amines, common components of polymers, and iron surfaces has provided insights into these mechanisms. nih.gov

Studies indicate that the interaction between DEMA and iron involves a charge-transfer mechanism, where the lone-pair electrons of the nitrogen atom are donated to the metal. nih.govacs.orgresearchgate.net This forms a Lewis acid-base interaction at the interface. nih.govacs.org However, research also suggests that compounds with higher polarity, such as those containing hydroxyl and carbonyl groups, exhibit better adhesion to iron surfaces compared to DEMA, indicating that increased polarity is a key factor for strong polymer adhesion. researchgate.net

DEMA in Analytical Chemistry

DEMA has found applications in the field of analytical chemistry. wikipedia.org It is employed as a substrate in kinetic enzyme-substrate assays. scbt.com Additionally, DEMA has been shown to be an effective lineshape standard in Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. wikipedia.orgsigmaaldrich.com Its utility is especially pronounced at low temperatures (down to 140 K) because its low melting point prevents the peak broadening that affects other standard samples. wikipedia.orgsigmaaldrich.com This allows for the proper adjustment of the spectrometer's magnetic field to optimize peak shape and instrument sensitivity. wikipedia.org

DEMA as a Chemical Intermediate for Diverse Compounds

One of the most significant industrial roles of DEMA is as a chemical intermediate, meaning it is a starting material for the synthesis of a wide array of other chemical products. chemicalbook.comopenpr.comgithub.com Its versatility makes it a key component in the production chains of several major industries. openpr.com

In the pharmaceutical sector, DEMA is an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). openpr.com The agrochemical industry uses it to produce herbicides, pesticides, and fungicides. openpr.com It is also a precursor for specialty chemicals, including quaternary ammonium (B1175870) compounds, which are used in products ranging from industrial cleaners to personal care items. cymitquimica.com

Table 2: Applications of DEMA as a Chemical Intermediate

Industry Resulting Products
Pharmaceuticals Active Pharmaceutical Ingredients (APIs) openpr.comgithub.com
Agrochemicals Herbicides, Pesticides, Fungicides openpr.comgithub.comdataintelo.com
Polymers Catalysts for Polyurethane Foams openpr.com

Precursor for Quaternary Ammonium Compounds and Surfactants

N,N-Diethylmethylamine serves as a crucial starting material, or precursor, in the synthesis of quaternary ammonium compounds (QACs) and surfactants. smolecule.comgoogle.comgoogle.com The fundamental process involves the alkylation of this tertiary amine, where the nitrogen atom is further bonded to an alkyl group, resulting in a permanently positively charged polyatomic ion known as a quaternary ammonium cation. wikipedia.org This positive charge is independent of the pH of the solution. wikipedia.org

The synthesis typically involves reacting this compound with an alkylating agent. For instance, it can be reacted with 2-bromoethanol (B42945) or 2-methoxyethyl bromide to produce the corresponding quaternary ammonium salts. smolecule.com These resulting compounds are noted for their applications as antimicrobial agents, phase transfer catalysts, and chemical intermediates for synthesizing other QACs and surfactants. smolecule.com In the production of cationic sugar surfactants, this compound is listed as a suitable tertiary amine that can be reacted with a glucoside alkyl halide ether. google.com The resulting QACs are used in various industries, including textiles, paper, and dyes, due to their surfactant properties. google.com The synthesis of N,N-Diethyl-N-methylethanaminium formate (B1220265), another QAC, is achieved through the quaternization of this compound with an appropriate alkyl halide, followed by neutralization with formic acid or a formate salt. smolecule.com This compound has potential applications in pharmaceuticals as a stabilizing agent and as a biocide in disinfectants. smolecule.com

Table 1: Synthesis of Quaternary Ammonium Compounds from this compound

Reactant with this compound Resulting Quaternary Ammonium Compound Key Process Potential Applications Source(s)
2-methoxyethyl bromide N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide Quaternization Antimicrobial Agent, Phase Transfer Catalyst, Chemical Intermediate smolecule.com
2-bromoethanol Diethyl(2-hydroxyethyl)methylammonium bromide Quaternization Cholinergic Signaling Influence, Antioxidant
Glucoside alkyl halide ether Cationic sugar surfactant Condensation Surfactants google.com

Intermediate in Organosilicon Compound Synthesis

In the field of organosilicon chemistry, this compound functions as a valuable intermediate and complexing agent. google.comgoogle.comresearchgate.net Organosilicon compounds are essential building blocks in various materials and are widely used as synthetic intermediates. researchgate.net

This compound is cited in patents as a suitable tertiary amine for processes that prepare organosilicon compounds. google.com It can be used to form amine salts which are key components in these synthetic reactions. google.com Specifically, it is employed as a complexing tertiary amine in the preparation of silane (B1218182) and amine alanes. google.comepo.org For example, a process for producing silane and a tertiary amine alane involves reacting an alkali metal aluminum tetrahydride with silicon tetrachloride in the presence of a complexing tertiary amine like this compound. google.com Research has also explored the interaction of amines, including this compound, with steel oxide surfaces to better understand the interfacial bonding of organofunctional silanes used as coupling agents. acs.org This research indicated a charge-transfer mechanism between the nitrogen atom of the amine and the iron atoms on the surface. acs.org

Table 2: Role of this compound in Organosilicon Synthesis

Application Area Role of this compound Example Process/Reactants Resulting Product/Effect Source(s)
General Organosilicon Preparation Forms salts used in the process Reaction with acidic compounds Amine salts as intermediates google.com
Silane and Amine Alane Synthesis Complexing tertiary amine Reaction of MAlH₄, SiCl₄, and the amine (M=Li, Na, K) Silane and a tertiary amine alane complex google.com
Surface Adhesion Studies Model compound for amine functionality Adsorption onto steel oxide surfaces Investigation of bonding mechanisms for organosilanes acs.org

Conclusion and Future Research Directions

Summary of Key Research Findings on N,N-Diethylmethylamine

Research has established this compound as a versatile compound with a range of applications. It is recognized as a catalyst and intermediate in the synthesis of pharmaceuticals, agrochemicals like herbicides and pesticides, and polymers, particularly polyurethane foams. openpr.com Its utility also extends to water desalination and as a solvent in various chemical reactions. wikipedia.orgguidechem.com

Studies have elucidated several synthesis routes for DEMA, including the Eschweiler-Clarke reaction, which involves the reductive amination of N,N-diethylamine. wikipedia.org Another method involves the reaction of methyl toluate with diethylamine (B46881) under specific temperature and pressure conditions. google.com

In the realm of analytical chemistry, DEMA serves as a lineshape standard in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures. wikipedia.org Enzyme kinetic studies have utilized DEMA to investigate the mechanisms of enzymes like trimethylamine (B31210) dehydrogenase, where its slower reaction rate allows for detailed analysis of kinetic phases. wikipedia.org Furthermore, research into protic ionic liquids (PILs) has shown that DEMA can influence reaction kinetics at electrode surfaces. wikipedia.org

Identification of Knowledge Gaps in DEMA Research

Despite its wide-ranging applications, significant gaps remain in the scientific understanding of this compound. The acute and chronic toxicological effects of DEMA on various organ systems have not been definitively determined. wikipedia.orgdbpedia.org Similarly, the consequences of environmental exposure and the potential for environmental accumulation are not well understood. wikipedia.orgdbpedia.org

While DEMA is known to undergo oxidation, the specific reaction pathways are not extensively documented. Furthermore, the potential for DEMA to be nitrosated to form N-nitrosodiethylamine, a possible carcinogen, presents a health consideration, particularly in industrial processes involving nitrating agents. wikipedia.orgdbpedia.org

Proposed Future Research Avenues

To address the existing knowledge gaps and unlock the full potential of this compound, future research should focus on several key areas.

Exploration of Undocumented Oxidation and Reduction Pathways

A thorough investigation into the oxidation and reduction reactions of DEMA is warranted. While it is known that DEMA can be oxidized, detailed mechanistic studies are lacking. Understanding these pathways is crucial for controlling its reactivity and potential degradation products in various applications.

Detailed Investigation of Environmental Accumulation and Chronic Effects

Given the industrial importance of DEMA, comprehensive studies on its environmental fate and long-term effects are imperative. openpr.com Research should focus on its potential for bioaccumulation, its persistence in different environmental compartments, and the chronic toxicological impacts on various organisms. wikipedia.org This knowledge is essential for developing accurate environmental risk assessments and ensuring its safe use.

Development of New Catalytic Applications for DEMA

The catalytic properties of this compound present an opportunity for further exploration. guidechem.com Future research could focus on designing and synthesizing novel catalytic systems based on DEMA for a wider range of organic transformations. Its role as a base and nucleophile could be harnessed in developing more efficient and selective catalytic processes. guidechem.com

Further Elucidation of Biological Mechanisms and Molecular Targets of DEMA Derivatives

While DEMA itself has limited direct medicinal applications, its derivatives hold potential. smolecule.com For instance, quaternary ammonium (B1175870) salts derived from DEMA have been investigated for their antimicrobial properties. smolecule.com Future research should aim to elucidate the specific biological mechanisms of action and identify the molecular targets of these derivatives. This could involve studying their interactions with cell membranes and key enzymes, paving the way for the development of new therapeutic agents or biocides. smolecule.com

Advanced Computational Modeling for Complex DEMA Interactions

The intricate nature of this compound (DEMA) interactions, spanning from hydrogen bonding to complex reaction mechanisms, presents significant challenges for purely experimental investigation. Advanced computational modeling has emerged as an indispensable tool to dissect these complexities at an atomic level. Techniques such as molecular dynamics (MD) and quantum mechanics (QM) are providing unprecedented insights and are poised to guide future research and applications of DEMA.

Classical molecular dynamics (CMD) simulations have been instrumental in exploring the structural and dynamic behavior of DEMA, particularly in bulk phases and as a component of protic ionic liquids (PILs). rsc.orgrsc.orgresearchgate.net For instance, CMD simulations using force fields like OPLS (Optimized Potentials for Liquid Simulations) have been employed to analyze the conformational landscape of the DEMA cation and its interactions within ionic pairs. rsc.orgrsc.org These simulations, often involving hundreds of ion pairs in a periodic simulation cell, help in understanding the structure of the liquid phase and identifying the most prevalent conformations that influence molecular vibrations. rsc.orgrsc.org

However, classical simulations have limitations, especially in accurately reproducing certain experimental observations like the double peak feature in the infrared (IR) spectra of DEMA-based PILs, which is associated with N-H stretching vibrations. rsc.orgrsc.org To overcome these limitations, researchers are increasingly turning to more sophisticated quantum mechanical methods.

Density Functional Theory (DFT) calculations have become a cornerstone for investigating the electronic structure and energetic properties of DEMA. rsc.orgrsc.orgmarquette.eduresearchgate.net DFT is used to compute IR spectra of isolated ions and small clusters, analyze hydrogen-donor properties, and model proton transfer events. rsc.orgresearchgate.net For example, DFT calculations have been used to probe the formation of ion triplets like [DEMA]-[TfO]-[DEMA] and the resulting symmetric and asymmetric stretching modes to explain spectral features observed in experiments. rsc.orgresearchgate.net Furthermore, DFT has been crucial in elucidating the detailed mechanisms of catalytic reactions involving DEMA, such as the multicomponent deaminative C-H coupling of phenols with aldehydes, by calculating the energy profiles of reaction intermediates and transition states. marquette.edu

Ab initio molecular dynamics (AIMD) represents a further step in computational accuracy, where the forces between atoms are calculated "from first principles" using electronic structure theory at each time step. rsc.org Though computationally expensive, AIMD simulations provide a more accurate description of chemical bonding and reactions. For DEMA-based systems, AIMD has been used to study systems of around 10 ion pairs to obtain converged vibrational spectra and understand the dynamics of hydrogen bonding, particularly the behavior of the shared hydrogen atom between the DEMA cation and an anion. rsc.org

Looking ahead, the future of computational modeling for DEMA interactions lies in several key areas. The development of reactive force fields (ReaxFF) offers a promising avenue to simulate chemical reactions on larger scales and longer timescales than accessible with AIMD. acs.org These force fields can model bond formation and dissociation, which is critical for studying degradation pathways or complex catalytic cycles involving DEMA. acs.org

Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is set to revolutionize the field. umich.eduarocjournal.com Neural networks and other ML algorithms can be trained on data from high-level quantum chemical calculations to create highly accurate and computationally efficient potentials. arocjournal.com This approach can accelerate the prediction of reaction outcomes and the screening of potential substrates for DEMA-involved reactions. arocjournal.commit.edu For complex systems like DEMA in various chemical environments, data-driven models could help overcome the limitations of traditional simulation methods, which can be computationally expensive and struggle with the non-linearity of chemical systems. arocjournal.com The future will likely see hybrid models that combine the strengths of quantum mechanics, classical simulations, and machine learning to provide a comprehensive and predictive understanding of DEMA's complex interactions. acs.orgnih.gov

Table of Research Findings on DEMA Computational Modeling

Computational MethodSystem/Interaction StudiedKey Findings/InsightsReferences
Classical Molecular Dynamics (CMD)Bulk liquid phase of [DEMA][TfO] PILAssessed liquid phase structure and selected configurations for DFPT calculations of IR spectra. rsc.org Helped explain spectral features in terms of ion triplet formation. rsc.org rsc.orgrsc.org
Density Functional Theory (DFT)Vibrational analysis of [DEMA][TfO] PILComputed IR spectra of single ions; analyzed N-H vibration-related double peak at 3000 cm-1. rsc.org Revealed discrepancies with experimental peak splitting, suggesting incomplete understanding. rsc.org rsc.orgrsc.org
Density Functional Theory (DFT)Ruthenium-Catalyzed Deaminative C–H CouplingElucidated the reaction mechanism, showing a concerted proton transfer and C-C bond formation. marquette.edu marquette.edu
Ab Initio Molecular Dynamics (AIMD)[DEMA][TfO] PIL system with 10 ion pairsUsed to obtain converged vibrational spectra and study the high-frequency region related to N-H bond vibrations and hydrogen bonding. rsc.org rsc.org
Quantum Chemical CalculationsInteraction of DEMA with acidsInvestigated proton affinity and the formation of ion pairs held by electrostatic interaction and strong hydrogen bonds. researchgate.net researchgate.net

Q & A

Q. What are the recommended laboratory synthesis routes for N,N-Diethylmethylamine?

  • Methodological Answer : this compound can be synthesized via alkylation of methylamine with ethyl halides (e.g., ethyl bromide) under controlled basic conditions. Alternative routes include reductive amination of formaldehyde with diethylamine using catalysts like palladium or nickel. Purification typically involves fractional distillation under inert gas (N₂ or Ar) due to its low boiling point (145–149°C) and flammability . Key Considerations :
  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via GC-MS or NMR to confirm product purity.

Q. How does this compound function as an additive in chromatographic purification?

  • Mechanistic Insight : In flash chromatography, this compound (0.5% v/v) improves peak resolution for polar compounds by competing with analytes for active silica sites, reducing tailing. This is critical in isolating UV-inactive amides or amines . Optimization Tips :
  • Adjust additive concentration based on analyte polarity.
  • Pair with methanol/ethyl acetate solvent systems for optimal separation .

Q. What thermodynamic data explain this compound’s stability under reactive conditions?

  • Thermochemical Analysis :
ReactionΔrH° (kJ/mol)ΔrS° (J/mol·K)MethodReference
Gas-phase ion clustering37–83.797.9–134HPMS/PHPMS
  • Interpretation :
    High entropy values (ΔrS° up to 134 J/mol·K) indicate strong solvation effects in gas-phase ion-molecule interactions. This impacts its reactivity in catalytic cycles or proton-transfer reactions .

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Case Study : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from varying impurity levels (e.g., trace oxidizers) or analytical methods (TGA vs. DSC). Resolution Strategy :
  • Validate purity via NMR/GC-MS.
  • Conduct stability tests under inert atmospheres (Ar) to isolate environmental effects .

Q. What role does this compound play in gas-phase ion energetics studies?

  • Research Application : It serves as a model compound for studying cation-molecule interactions (e.g., K⁺ binding). Thermodynamic data (ΔrH° = 83.7 kJ/mol for K⁺ complexation) inform ion mobility spectrometry parameters and cluster formation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.